7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine
Description
Properties
IUPAC Name |
7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-8-10(9-5-3-2-4-6-9)11-14-7-15-12(13)17(11)16-8/h2-7H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITYZDNMSSSLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with phenyl isocyanate, followed by cyclization with cyanogen bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be reacted with nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a][1,3,5]triazin-4-amine derivatives.
Scientific Research Applications
7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 7-methyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
The pharmacological profile of pyrazolo[1,5-a][1,3,5]triazin-4-amine derivatives is highly dependent on substituent positions and electronic properties. Key analogs are compared below:
Key Observations:
- Substituent Position : Methyl/phenyl groups at C7/C8 (target compound) confer moderate molecular weight (279.3), while bulkier groups (e.g., Pexacerfont’s pyridinyl and sec-butyl) increase weight (340.42) and likely improve target selectivity .
Kinase Inhibition
- The target compound shares structural homology with kinase inhibitors like N-(2-(1H-pyrazol-1-yl)benzyl)-8-isopropyl-2-(piperidin-3-yloxy)pyrazolo[1,5-a][1,3,5]triazin-4-amine (BLD Pharm), which inhibits CDK7 (IC₅₀ = 12 nM) . The isopropyl and piperidinyloxy groups in the latter enhance hydrophobic interactions with ATP-binding pockets, whereas the target compound’s phenyl group may limit potency .
GPCR Modulation
- Pexacerfont demonstrates that pyridinyl and sec-butyl groups at C8/C4 improve binding to corticotropin-releasing factor receptor 1 (CRF1), a GPCR. The target compound’s simpler phenyl group may lack the steric bulk needed for high-affinity GPCR interactions .
Anticancer Activity
Structural Insights from Crystallography
- 7-(4-Fluorobenzylamino)-2-phenyltriazolo[1,5-a][1,3,5]triazin-5-amine () forms hydrogen bonds (N–H···N, N–H···F) critical for crystal packing and target binding.
Pharmacological Limitations and Opportunities
- Bioavailability : The target compound’s logP (~2.5 estimated) is lower than Pexacerfont’s (~3.8), suggesting reduced membrane permeability. Introducing polar groups (e.g., methoxy, as in ) could address this.
- Selectivity: Unlike LA 2851, which acts as a bronchodilator via unknown mechanisms, the target compound’s kinase/CDK inhibition profile requires further validation .
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). Discrepancies between calculated and found values (e.g., C: 61.65% vs. 61.78%) indicate residual solvents .
- HRMS : Confirm molecular ion [M+H]+ (e.g., m/z 254.1042) with <0.005 ppm error .
Q. Advanced
- X-ray crystallography : Resolves regiochemical ambiguities in fused triazine systems. For example, methanol disolvate crystals (space group P21/c) reveal hydrogen-bonding networks (N–H···O, 2.89 Å) critical for stability .
- IR spectroscopy : Detects NH stretches (3470 cm⁻¹) and nitro group vibrations (1540–1522 cm⁻¹) to confirm functionalization .
How can researchers address contradictions in reported biological data for this compound?
Q. Methodological Approach
- Dose-response validation : Repeat assays (e.g., kinase inhibition) across multiple concentrations (1 nM–10 µM) to rule out false positives from aggregation artifacts .
- Off-target profiling : Use selectivity panels (e.g., 100+ kinases) to identify cross-reactivity. For example, 7-methyl-8-phenyl derivatives may inhibit CK1δ (IC50 = 50 nM) but not CDK2 .
- Metabolic stability assays : Compare half-lives in human liver microsomes (HLM) to reconcile discrepancies in vivo vs. in vitro activity .
What green chemistry strategies can improve the synthesis of this compound?
Q. Advanced
- Ultrasound-assisted synthesis : Reduces reaction time from 5 hours to 30 minutes (yield: 70% vs. 60% conventional) by enhancing mass transfer in ethanol .
- Catalyst recycling : Recover ceric ammonium nitrate (CAN) catalysts via aqueous extraction, achieving >90% reusability over 5 cycles .
- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity (LD50 > 2000 mg/kg) without compromising yield .
How can computational methods guide the design of derivatives with enhanced potency?
Q. Advanced
- Molecular dynamics (MD) simulations : Predict binding modes in ATP-binding pockets (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
- QSAR modeling : Correlate Hammett σ values of substituents (e.g., σ = 0.78 for 4-CF3) with logP and IC50 to prioritize analogs .
- ADMET prediction : Use SwissADME to optimize bioavailability (e.g., TPSA < 90 Ų for BBB penetration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
